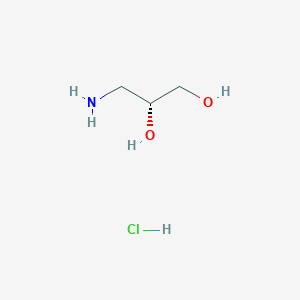

(R)-3-aminopropane-1,2-diol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(R)-3-Aminopropane-1,2-diol hydrochloride is a chemical compound with the molecular formula C3H9NO2. It is a crystalline powder that is soluble in water and has a melting point of approximately 53°C to 57°C. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the reduction of 3-nitropropane-1,2-diol using hydrogen in the presence of a catalyst such as palladium on carbon. Another method involves the amination of 1,2-propanediol using ammonia under high pressure and temperature conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The process is optimized to ensure high yield and purity, with rigorous quality control measures in place to maintain consistency.

Analyse Chemischer Reaktionen

Types of Reactions: (R)-3-Aminopropane-1,2-diol hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Using nucleophiles such as halides or alkylating agents.

Major Products Formed:

Oxidation: Produces compounds such as 3-aminopropanedioic acid.

Reduction: Results in the formation of 3-amino-1,2-propanediol.

Substitution: Leads to the formation of various substituted derivatives of the compound.

Wissenschaftliche Forschungsanwendungen

(R)-3-Aminopropane-1,2-diol hydrochloride is widely used in scientific research due to its versatile chemical properties. It is employed in the synthesis of lipid-like delivery molecules for RNA interference (RNAi) therapeutics. Additionally, it is used in the preparation of cationic α-helical polypeptides and various cationic polymers for gene delivery. Its applications extend to the development of bioactive templates and other chemical intermediates.

Wirkmechanismus

The compound exerts its effects through its interaction with molecular targets and pathways involved in biological processes. It acts as a nucleophile, participating in reactions that lead to the formation of bioactive molecules. The specific mechanism of action depends on the context in which the compound is used, such as in gene delivery or RNA interference.

Vergleich Mit ähnlichen Verbindungen

3-aminopropanediol

1,2-propanediol

3-nitropropane-1,2-diol

This comprehensive overview provides a detailed understanding of (R)-3-aminopropane-1,2-diol hydrochloride, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

(R)-3-aminopropane-1,2-diol hydrochloride, also known as 3-amino-1,2-propanediol hydrochloride, is a chiral compound with significant biological activity. This article explores its synthesis, cytotoxic properties, and potential therapeutic applications based on diverse research findings.

This compound is synthesized through various methods, including the reaction of 3-chloropropane-1,2-diol with ammonia or amines. The compound exhibits a molecular formula of C₃H₈ClN₃O₂ and has notable properties such as solubility in water and stability under physiological conditions.

2. Biological Activity

The biological activity of this compound has been extensively studied, particularly its cytotoxic effects against various cancer cell lines.

2.1 Cytotoxicity Studies

A series of studies have demonstrated the cytotoxic effects of this compound on different cancer cell lines:

| Cell Line | IC₅₀ (µM) | Effect |

|---|---|---|

| K562 (Leukemia) | 13 | Significant cytotoxicity |

| Granta (Lymphoma) | 50–70 | Moderate cytotoxicity |

| HT-22 (Neuronal) | >100 | Minimal impact on viability |

The MTT assay was utilized to assess cell viability after treatment with varying concentrations of the compound. The results indicate that while this compound exhibits potent anti-cancer properties at lower concentrations, higher concentrations may lead to reduced efficacy due to potential cytotoxic effects on non-cancerous cells .

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of key cellular pathways associated with cancer cell proliferation and survival.

3.1 Inhibition of Topoisomerases

Research indicates that this compound may inhibit topoisomerase I (Top1) and topoisomerase II (Top2), enzymes critical for DNA replication and repair. Inhibition of these enzymes can lead to increased DNA damage in cancer cells, thereby enhancing the cytotoxic effects of chemotherapeutic agents .

3.2 Antioxidant Properties

Additionally, this compound has demonstrated antioxidant properties that may contribute to its protective effects against oxidative stress in neuronal cells. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a significant role .

4. Case Studies and Clinical Implications

Several case studies highlight the potential therapeutic applications of this compound:

- Case Study 1 : In vitro studies on leukemia cell lines showed that treatment with this compound resulted in a significant reduction in cell viability compared to control groups.

- Case Study 2 : A study involving neuronal HT-22 cells indicated that lower concentrations enhanced cell viability under oxidative stress conditions, suggesting a dual role as both a cytotoxic agent against cancer cells and a neuroprotective agent .

5. Conclusion

This compound is a promising compound with notable biological activities, particularly in the context of cancer therapy and neuroprotection. Its ability to inhibit critical enzymes involved in DNA replication and its antioxidant properties make it a candidate for further research and potential clinical applications.

Future studies should focus on elucidating the detailed mechanisms of action and exploring combination therapies that could enhance its efficacy while minimizing cytotoxicity to healthy cells.

Eigenschaften

IUPAC Name |

(2R)-3-aminopropane-1,2-diol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO2.ClH/c4-1-3(6)2-5;/h3,5-6H,1-2,4H2;1H/t3-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQEBGRLRYABJRL-AENDTGMFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](CO)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.